molecular formula C12H9N3O5 B3842079 (Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE

(Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE

Cat. No.: B3842079
M. Wt: 275.22 g/mol
InChI Key: PUXNEJJAEJCOLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE is a complex organic compound characterized by the presence of a furan ring, an amino group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE typically involves the condensation of 3-nitrobenzaldehyde with furan-2-carboxylic acid hydrazide under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, amino derivatives, and nitro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE is used as a building block for the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new drugs and therapeutic agents. Researchers are investigating its interactions with biological targets and its potential effects on cellular processes.

Medicine

In medicine, this compound is being explored for its potential as an antimicrobial and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate
  • 2-(3-nitrophenyl)-1H-indole-3-carboxylate
  • 3-nitrophenylhydrazone furan-2-carboxylate

Uniqueness

(Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE is unique due to its specific configuration and the presence of both nitro and amino groups. This combination of functional groups provides the compound with distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5/c13-11(8-3-1-4-9(7-8)15(17)18)14-20-12(16)10-5-2-6-19-10/h1-7H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXNEJJAEJCOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NOC(=O)C2=CC=CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/OC(=O)C2=CC=CO2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
(Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
(Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
(Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE
Reactant of Route 5
(Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE
Reactant of Route 6
(Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.